2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
“2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C9H12N2OS . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 2-amino-N’-substituted-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazides were synthesized using an appropriate synthetic route . The reaction was monitored by thin-layer chromatography (TLC) and the determination of related impurities was done by HPLC .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The InChI string representation of the molecule isInChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12)
. Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” are not available in the retrieved data, it’s worth noting that similar compounds have been involved in various chemical reactions. For instance, the synthesis of target azomethines was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in an ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” include a molecular weight of 196.27 g/mol . The compound has a computed Canonical SMILES representation ofC1CCC2=C(C1)C(=C(S2)N)C(=O)N
.
Scientific Research Applications
Biologically Active Azomethine Derivatives : Azomethine derivatives of this compound have been identified as biologically active, with potential cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are promising for further molecular design in medical chemistry (Chiriapkin, Kodonidi, & Larsky, 2021).
Antibacterial and Antifungal Activities : Certain derivatives have shown significant antibacterial and antifungal properties. These findings are pivotal for developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Synthesis of Biologically Active Compounds : Studies have focused on efficient methods for synthesizing various biologically active compounds from this compound, which could lead to new pharmaceuticals (Dzhavakhishvili, Gorobets, Musatov, Desenko, & Paponov, 2008).
Pharmacological Activities : Novel thiophene derivatives synthesized from this compound demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities, showing its potential in developing new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Potential in Anticancer Research : Several derivatives have been synthesized and studied for their antitumor activity, suggesting this compound's utility in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).
Chemical Transformations and Analysis : Research has been conducted on chemical transformations involving this compound, which is crucial for understanding its reactivity and potential applications (Youssef, 2009).
Synthesis of Fused Heterocyclic Derivatives : The compound has been used in the synthesis of biologically active, fused heterocyclic derivatives, indicating its versatility in creating complex molecular structures (Wardakhan, Elmegeed, & Manhi, 2005).
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAKFORHXDNYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964015 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
CAS RN |
4815-28-5 | |
Record name | 4815-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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